Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)

Description

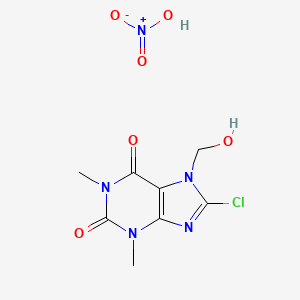

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is a chemically modified xanthine derivative derived from theophylline, a well-known bronchodilator used in respiratory therapies. The compound features three key structural modifications:

- 7-Hydroxymethyl group: Introduces a polar functional group that may improve aqueous solubility and metabolic stability.

- Nitrate ester moiety: Acts as a nitric oxide (NO) donor, suggesting vasodilatory properties in addition to theophylline’s bronchodilatory effects .

Synthesis routes for analogous theophylline derivatives often involve alkylation, halogenation, and esterification steps, as seen in Profire et al. (2010) and other xanthine-based modifications .

Properties

CAS No. |

63906-66-1 |

|---|---|

Molecular Formula |

C8H10ClN5O6 |

Molecular Weight |

307.65 g/mol |

IUPAC Name |

8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |

InChI |

InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4) |

InChI Key |

AKWIIELWJKTVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Compound: Theophylline

The foundational step involves synthesizing theophylline, a methylated xanthine derivative, which serves as the core scaffold for subsequent functionalization. The classical synthesis involves:

- Starting Material: 1,3-Dimethyluric acid or related uric acid derivatives.

- Method: Fischer synthesis, where cyanoacetic acid reacts with urea derivatives under controlled conditions, followed by cyclization to form the purine ring system.

Alternatively, modern methods employ:

- Reaction of cyanoacetic acid with acetic anhydride at 30–80°C, followed by cyclization with ammonium hydroxide or ammonia to yield theophylline (as per the method described in).

Introduction of Hydroxymethyl Group at Position 7

The hydroxymethyl functionalization at position 7 is typically achieved via:

Formylation followed by reduction:

Theophylline undergoes selective formylation at position 7 using reagents like paraformaldehyde or formaldehyde derivatives under acidic or basic conditions, followed by reduction to obtain 7-hydroxymethyl-theophylline.Direct hydroxymethylation:

Using formaldehyde in the presence of catalysts such as sodium hydroxide or under Mannich reaction conditions, the methyl group at position 7 can be converted to a hydroxymethyl group.

- Dissolve theophylline in an aqueous or alcoholic medium.

- Add formaldehyde solution (37% aqueous formaldehyde).

- Adjust pH to mildly basic (pH 8-9) using sodium hydroxide.

- Reflux at 60-80°C for several hours.

- Isolate the 7-hydroxymethyl derivative via filtration and recrystallization.

Chlorination at Position 8

Selective chlorination at the 8-position of theophylline is achieved through electrophilic substitution:

- Reagents: N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Conditions: Reflux in an inert solvent such as acetic acid or chloroform, with temperature control to prevent over-chlorination.

- Dissolve the hydroxymethylated theophylline in acetic acid.

- Add N-chlorosuccinimide (NCS) slowly with stirring.

- Reflux at 80°C for 4–6 hours.

- Monitor progress via TLC.

- Isolate the 8-chloro-7-hydroxymethyl-theophylline by filtration and purification.

Formation of the Nitrate Ester at the Hydroxymethyl Group

The nitrate ester formation involves nitration of the hydroxymethyl group:

- Dissolve the 8-chloro-7-hydroxymethyl-theophylline in a suitable solvent such as acetic anhydride or dichloromethane.

- Cool the solution to 0°C.

- Slowly add concentrated nitric acid dropwise, maintaining temperature.

- Stir for 1–2 hours at low temperature to prevent over-nitration.

- Quench the reaction with ice-cold water.

- Extract and purify the nitrate ester derivative via recrystallization.

Note: The nitration conditions must be carefully optimized to avoid degradation or over-nitration of the heterocyclic core.

Esterification to Form the Nitrate Ester (Final Step)

Alternatively, if starting from the hydroxymethyl derivative, esterification with nitric acid derivatives can be performed:

- Method: Use of nitrating agents like dinitrogen pentoxide or nitrating mixtures under controlled conditions to generate the nitrate ester selectively at the hydroxymethyl group.

Summary of the Synthesis Pathway

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of theophylline | Fischer synthesis or modern methods | High yield, foundational step |

| 2 | Hydroxymethylation at position 7 | Formaldehyde, NaOH, reflux | Moderate to high yield |

| 3 | Chlorination at position 8 | NCS, acetic acid, reflux | Selective chlorination |

| 4 | Nitration of hydroxymethyl group | Nitric acid, low temperature | Controlled nitration |

| 5 | Esterification to form nitrate ester | Nitrating agents, low temperature | Final compound |

Research Findings and Data

- The synthesis of related derivatives, such as esterified or nitrated theophylline compounds, has been successfully achieved under mild, environmentally friendly conditions, emphasizing high yields and stability (see,,).

- The process parameters, including temperature, reagent ratios, and reaction times, are critical for selectivity and yield optimization.

- Recent advances focus on green chemistry approaches, reducing hazardous reagents and improving process efficiency.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the nitrate ester group, converting it back to the parent compound or other derivatives.

Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .

Scientific Research Applications

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other theophylline derivatives with potential pharmacological activities.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.

Industry: It is used in the development of controlled-release formulations and other pharmaceutical applications

Mechanism of Action

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred pharmacological implications:

Electronic and Physicochemical Properties

- Theophylline vs. Theobromine: Theophylline exhibits a lower HOMO-LUMO gap (4.5 eV vs. 4.8 eV), higher dipole moment (6.2 Debye vs.

- For example, 8-tert-butyltheophylline showed 60–90% synthesis yields and activity against cancer cell lines .

- Nitrate Ester Impact: The nitrate group in the target compound may lower chemical hardness (increased softness) compared to theophylline, favoring electrophilic interactions and NO release .

Pharmacological Implications

- Bronchodilation: Theophylline and etophylline primarily act via adenosine receptor antagonism and phosphodiesterase inhibition. The 7-hydroxymethyl group in the target compound may mimic etophylline’s solubility benefits while introducing NO-mediated vasodilation .

- Vasodilation: Nitrate esters, as in SCP-1 analogs, release NO, which synergizes with theophylline’s effects to improve pulmonary blood flow .

- Therapeutic Potential: 8-Chlorotheophylline derivatives have shown antiviral and anti-inflammatory activity, suggesting the target compound could address comorbid cardiovascular and respiratory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.